3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one
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Overview
Description
3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with a unique molecular structure It features a cyclopentanone ring substituted with a 3-chlorophenylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 3-chlorothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 3-chlorothiophenol attacks the carbonyl carbon of 2-methylcyclopentanone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-3-hydroxy-3-phenylpropanoic acid
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a sulfanyl and a carbonyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13ClOS |
---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13ClOS/c1-8-11(14)5-6-12(8)15-10-4-2-3-9(13)7-10/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
BLINDPDRSPJMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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